

Application Notes and Protocols for 5-(3-Nitrophenyl)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)furan-2-carbaldehyde

Cat. No.: B076496

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Nitrophenyl)furan-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. The molecule incorporates three key features: a furan ring, a reactive aldehyde group, and a nitrophenyl moiety. The furan ring is a common scaffold in many biologically active compounds. The aldehyde functionality provides a reactive handle for various chemical transformations, most notably condensation and cross-coupling reactions. The nitro group can act as a key pharmacophore, particularly in antimicrobial agents, and can be chemically reduced to an amine to enable further derivatization.

These notes provide detailed protocols for the synthesis of **5-(3-Nitrophenyl)furan-2-carbaldehyde** and its subsequent use in the preparation of chalcone derivatives, which are precursors to a wide range of biologically active heterocyclic compounds.^{[1][2]}

Key Applications

- **Precursor for Heterocyclic Synthesis:** It is an essential intermediate for synthesizing a variety of more complex molecules, including chalcones, pyrazolines, and other heterocyclic systems with therapeutic potential.^{[1][2]}

- **Antimicrobial Drug Discovery:** The nitrofuran core is a well-established pharmacophore for antibacterial agents.[3] Derivatives are often investigated for their efficacy against a range of Gram-positive and Gram-negative bacteria.[2]
- **Anticancer Drug Development:** Chalcones derived from this aldehyde have shown significant potential as anticancer agents. The α,β -unsaturated ketone system in chalcones can interact with biological targets, and the substitution pattern on the aromatic rings modulates this activity.[4][5]

Data Presentation: Biological Activity of Analogous Compounds

While specific biological data for **5-(3-Nitrophenyl)furan-2-carbaldehyde** is not extensively published, the activity of its derivatives provides strong rationale for its use in drug discovery programs. The following table summarizes the anticancer activity of a closely related chalcone synthesized from a nitrophenyl-containing precursor.

Table 1: In Vitro Anticancer Activity of a Benzofuran-Nitrophenyl Chalcone Derivative[4]

Compound Name	Cell Line	Cell Type	Treatment Duration	IC ₅₀ Value (μM)
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]	HCT-116	Human Colon Cancer	48 h	1.71
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]	HT-29	Human Colon Cancer	48 h	7.76
[1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one]	CCD-18Co	Healthy Colon	48 h	> 10

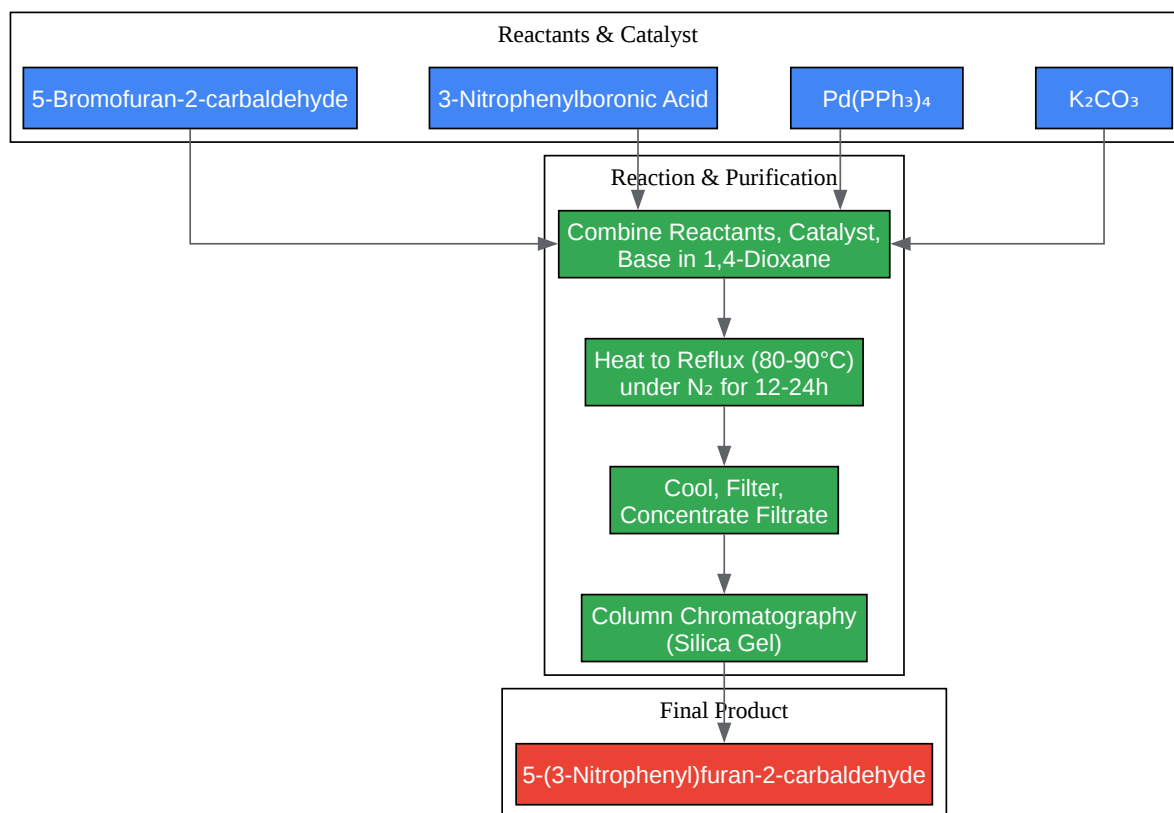
IC₅₀: The half maximal inhibitory concentration.

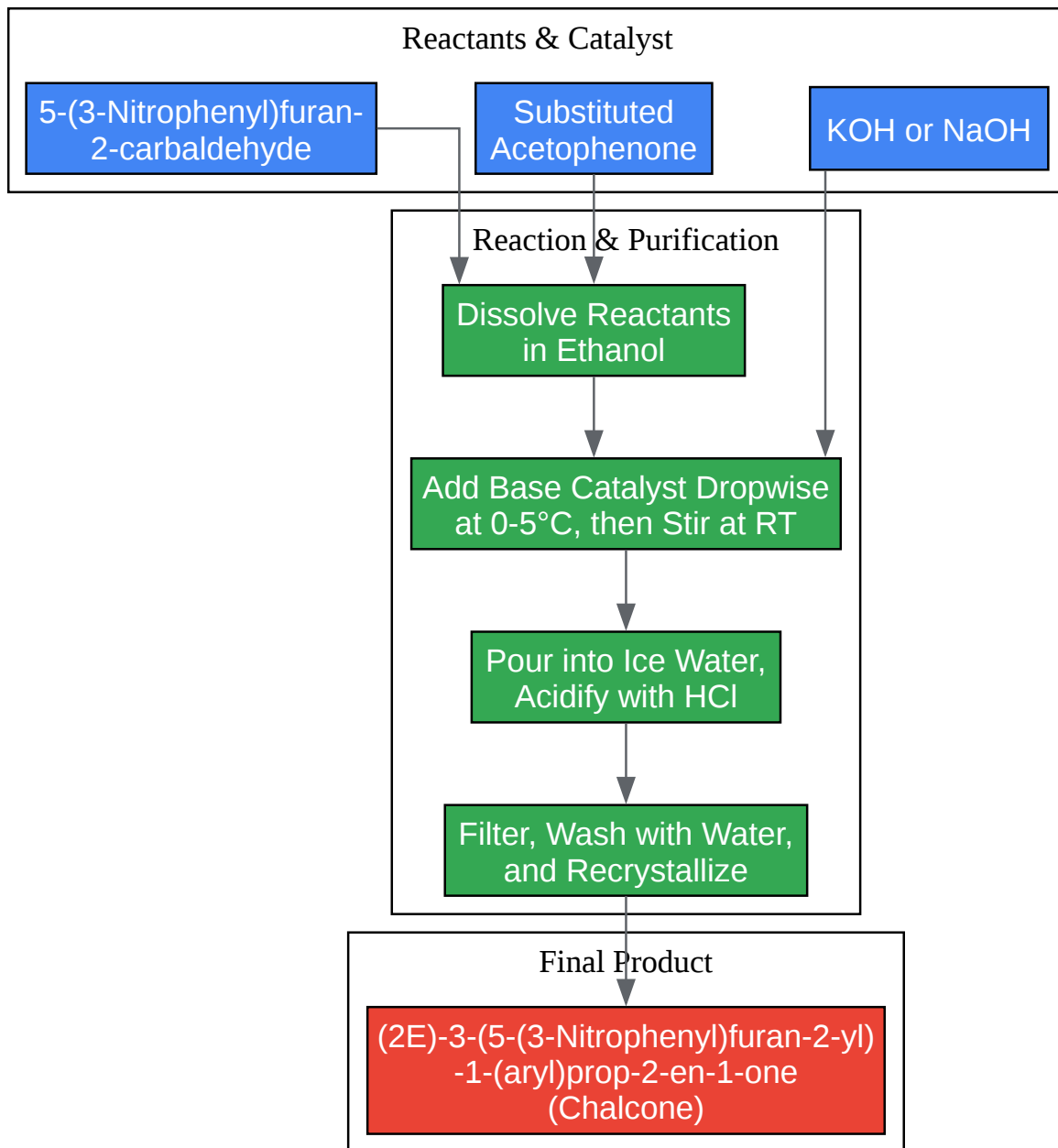
Experimental Protocols

Protocol 1: Synthesis of 5-(3-Nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling

This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.^{[6][7]}

Diagram: Synthetic Workflow for Protocol 1





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